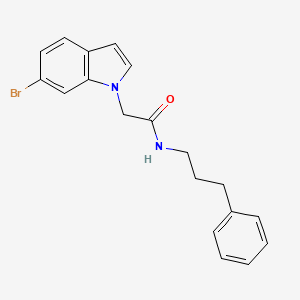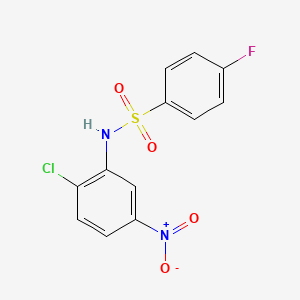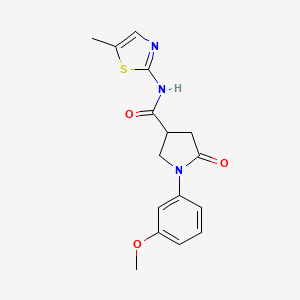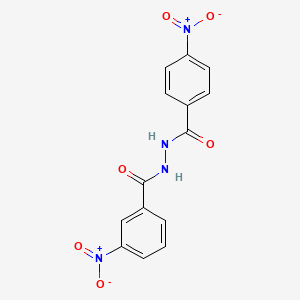![molecular formula C22H21NO6 B11021681 (2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11021681.png)
(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound contains a chiral center (marked as “2S”), indicating that it exists in two enantiomeric forms.
- The core structure consists of a phenylpropanoic acid moiety, which contributes to its overall properties.
Preparation Methods
Synthetic Routes
Several synthetic routes lead to the formation of this compound. Here are a couple of notable methods:
-
Acylation of Chromone Derivatives:
- Start with a chromone derivative (such as 3,4-dimethylchromone).
- Acylate the chromone using an acyl chloride (e.g., acetyl chloride) to introduce the acetyl group.
- Next, amidate the acylated chromone with an appropriate amino acid (e.g., phenylalanine) to form the desired compound.
-
Enantioselective Synthesis:
- Employ chiral catalysts or auxiliaries to selectively form the desired enantiomer.
- Asymmetric synthesis can be achieved via enzymatic resolution or asymmetric catalysis.
Industrial Production
The industrial-scale production of this compound involves optimization of the synthetic routes, purification, and yield enhancement. specific details on large-scale production remain proprietary.
Chemical Reactions Analysis
Reactions
Oxidation: The phenylpropanoic acid moiety can undergo oxidation reactions, yielding carboxylic acid derivatives.
Reduction: Reduction of the ketone group in the chromone portion can lead to the corresponding alcohol.
Substitution: The compound may participate in nucleophilic substitution reactions at the acetyl or phenyl groups.
Common Reagents and Major Products
Reagents: Acetyl chloride, amino acids, reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: Enantiomerically pure (2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
While there are related compounds, the specific uniqueness of “(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid” lies in its chiral center, chromone scaffold, and acetyl-amino linkage.
Comparison with Similar Compounds
- Chromone derivatives
- Phenylpropanoic acids
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H21NO6/c1-13-14(2)22(27)29-19-11-16(8-9-17(13)19)28-12-20(24)23-18(21(25)26)10-15-6-4-3-5-7-15/h3-9,11,18H,10,12H2,1-2H3,(H,23,24)(H,25,26)/t18-/m0/s1 |
InChI Key |
DRRKROHDVNVZLV-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-iodo-N-[(2-iodophenyl)carbonyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B11021618.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11021623.png)

![Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11021634.png)
![7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2H-chromen-2-one](/img/structure/B11021638.png)
![N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B11021643.png)
![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide](/img/structure/B11021655.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11021659.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11021664.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-proline](/img/structure/B11021669.png)

